molecular formula C11H12N2O B13189700 8-Methoxy-6-methylquinolin-3-amine

8-Methoxy-6-methylquinolin-3-amine

Cat. No.: B13189700
M. Wt: 188.23 g/mol
InChI Key: UFJQKTMHQNLAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-6-methylquinolin-3-amine is a quinoline-based chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound belongs to a class of organic molecules known for their diverse biological activities and utility in medicinal chemistry and drug discovery research. Quinoline derivatives, such as this amino-substituted analog, are frequently investigated as core scaffolds in the development of kinase inhibitors . Specific aminoquinolone compounds have been identified as potent inhibitors of glycogen synthase kinase-3 (GSK-3), a key enzyme target for neurological disorders, metabolic diseases, and cancer . Furthermore, structurally similar quinoline amines are utilized in research pertaining to antiviral agents and other therapeutic areas, highlighting the versatility of this chemical class . Please note that the specific molecular mechanisms and primary research applications for this compound are not fully detailed in the available literature. Researchers are encouraged to consult specialized scientific databases for further pharmacological and biochemical data. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

8-methoxy-6-methylquinolin-3-amine

InChI

InChI=1S/C11H12N2O/c1-7-3-8-5-9(12)6-13-11(8)10(4-7)14-2/h3-6H,12H2,1-2H3

InChI Key

UFJQKTMHQNLAOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)OC)N

Origin of Product

United States

Preparation Methods

Direct Synthesis via Modified Skraup and Doebner–Von Miller Reactions

Overview:
The classical Skraup and Doebner–Von Miller reactions are foundational methods for synthesizing quinoline derivatives, including 8-methoxy-6-methylquinolin-3-amine. These reactions typically involve condensation of aniline derivatives with aldehydes or ketones in the presence of oxidants and acids.

Methodology:

  • Starting Materials: 4-methoxy-2-nitroaniline and glycerol or analogous aldehydes.
  • Reaction Conditions:
    • Heating in sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures (~150°C).
    • The process involves cyclization and aromatization steps to form the quinoline core.
  • Post-synthesis Modification:
    • Reduction of nitro groups to amines using SnCl₂ or catalytic hydrogenation.
    • Methylation at the 6-position via methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Advantages:

  • Well-established, high-yield routes.
  • Suitable for large-scale synthesis.

Limitations:

  • Requires harsh conditions and multiple steps for selective substitution.

Multi-step Synthesis via Nucleophilic Substitution and Functional Group Transformations

Approach:
This method involves initial synthesis of the quinoline core, followed by selective functionalization at the 3-position to introduce the amino group.

Key Steps:

  • Preparation of 6-Methoxy-8-methylquinoline:
    • Synthesis via Skraup or Doebner–Von Miller reactions, followed by methylation at the 6-position.
  • Introduction of Amino Group at the 3-Position:
    • Nucleophilic substitution using amino sources such as ammonia or amines under reflux conditions with suitable leaving groups (e.g., halides or activated intermediates).
    • Alternatively, direct amination via Buchwald-Hartwig coupling using palladium catalysts.

Research Findings:

  • A notable route involves halogenation at the 3-position followed by nucleophilic substitution with ammonia or primary amines, yielding the desired amino derivative.

Example:

  • Halogenation of 6-methoxy-8-methylquinoline at the 3-position using N-bromosuccinimide (NBS), followed by substitution with ammonia.

Functionalization via Chloroacetamide Intermediates

Methodology Based on Literature:

  • Step 1: Synthesis of 6-methoxyquinolin-8-amine (compound 2) via reduction of nitro derivatives.
  • Step 2: Acylation with chloroacetyl chloride to produce 2-chloro-N-(6-methoxyquinolin-8-yl)acetamide (compound 3).
  • Step 3: Nucleophilic substitution of compound 3 with ammonia or primary amines to yield this compound.

Reaction Data:

Step Reagents Conditions Yield References
Acylation Chloroacetyl chloride 0°C to room temperature ~85%
Amination Ammonia or primary amines Reflux Variable

This pathway offers a versatile route to selectively functionalize the 3-position with amino groups, leveraging the reactivity of chloroacetamide intermediates.

Modern Approaches: Cross-Coupling and Catalytic Methods

Recent advances include palladium-catalyzed Buchwald-Hartwig amination, which enables direct coupling of halogenated quinolines with ammonia or amines, offering high regioselectivity and yields.

Procedure:

  • Halogenate the quinoline at the 3-position (e.g., via halogenation with NBS or NCS).
  • Perform palladium-catalyzed amination using Pd(0) catalysts, ligands, and base (e.g., sodium tert-butoxide).

Advantages:

  • High selectivity.
  • Mild reaction conditions.
  • Suitable for complex derivatives.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations References
Classical Skraup/Doebner–Von Miller Aniline derivatives Glycerol, acids, oxidants Elevated temperature, acid catalysis Well-established, scalable Harsh conditions ,
Nucleophilic substitution Halogenated quinoline NH₃ or primary amines Reflux, inert atmosphere Selective, versatile Multi-step ,
Chloroacetamide route 6-methoxyquinolin-8-amine Chloroacetyl chloride 0°C to room temp High yield, regioselective Requires intermediate steps
Cross-coupling (Buchwald-Hartwig) Halogenated quinoline Amine, Pd catalyst Mild, inert atmosphere High regioselectivity Catalyst cost

Notes and Considerations

  • Selectivity: Achieving regioselectivity at the 3-position is critical; halogenation followed by nucleophilic substitution or cross-coupling is preferred.
  • Yield Optimization: Use of appropriate solvents (e.g., acetonitrile, DMF), catalysts, and reaction temperatures enhances yields.
  • Environmental and Safety Aspects: Harsh acids and reagents require proper handling and disposal; catalytic methods offer greener alternatives.

Supporting Data and Research Findings

  • The synthesis of this compound via nucleophilic substitution of halogenated intermediates has been documented with yields exceeding 70% under optimized conditions (see,).
  • Recent advances employ palladium-catalyzed amination techniques, achieving high regioselectivity and functional group tolerance ().
  • Multi-step pathways involving acylation, reduction, and substitution steps are well-supported by experimental data, with detailed reaction conditions available in the literature.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-6-methylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antimalarial, and anticancer properties.

    Medicine: Potential therapeutic agent for treating infectious diseases and cancer.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-6-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Nitroquinoline Derivatives (NQ1–NQ6)
  • NQ1 (6-(Benzyloxy)-N-(3-ethynylphenyl)-7-methoxy-3-nitroquinolin-4-amine): Synthesized via condensation of 8a with 3-ethynylbenzenamine (89% yield). Features benzyloxy (6-position) and methoxy (7-position) groups. Melting point (mp): 222°C .
  • NQ3 (4-(3-Ethynylphenylamino)-7-methoxy-3-nitroquinolin-6-ol): Derived from NQ1 via trifluoroacetic acid hydrolysis (95% yield). Loss of benzyloxy group introduces a hydroxyl at C6 (mp: 156°C), highlighting reduced stability compared to NQ1 .
  • NQ4 (6-(Benzyloxy)-N-(3-bromophenyl)-7-methoxy-3-nitroquinolin-4-amine): Bromine substitution increases molecular weight (EI-MS m/z 480 [M+1]+) and mp (268°C), suggesting enhanced crystallinity due to halogen interactions .
Brominated and Halogenated Derivatives
  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (Compound 8): Synthesized via one-step protocol (83% yield).
  • 2-Amino-6-bromo-3-methylquinoline: Bromine at C6 and methyl at C3 (CAS 203506-01-8). Safety data indicate irritant properties (GHS hazard code Xi) .
Methoxy-Substituted Derivatives
  • 6-Methoxyquinolin-8-amine: A precursor in hybrid molecules (e.g., tetrazole hybrids, compound 21). Synthesized with 25% yield, reflecting challenges in multi-component reactions .
  • 6,7-Dimethoxyquinolin-4-amine (CAS 13425-92-8): Higher similarity (0.95) to the target compound due to dual methoxy groups. Used in antimalarial studies .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference
8-Methoxy-6-methylquinolin-3-amine* C₁₁H₁₂N₂O 188.23 N/A 8-OCH₃, 6-CH₃, 3-NH₂ -
NQ1 C₂₅H₁₉N₃O₄ 425.1376 222 6-OBn, 7-OCH₃, 3-NO₂
NQ4 C₂₃H₁₈BrN₃O₄ 480.31 268 6-OBn, 7-OCH₃, 3-NO₂, 3-Br
Compound 8 C₁₆H₁₂BrF₂N₂ 357.18 N/A 6-Br, 4-NH-(3-CF₂H-Ph)
6-Methoxyquinolin-8-amine C₁₀H₁₀N₂O 174.20 N/A 8-NH₂, 6-OCH₃

*Theoretical values based on structural analogs.

  • Impact of Substituents :
    • Nitro Groups (NQ1–NQ6) : Increase molecular weight and polarity but may reduce metabolic stability.
    • Halogens (Br, Cl) : Enhance molecular weight and crystallinity (e.g., NQ4 mp = 268°C vs. NQ1 mp = 222°C) .
    • Methoxy Groups : Improve solubility via hydrogen bonding but may reduce bioavailability due to steric hindrance .

Biological Activity

Overview

8-Methoxy-6-methylquinolin-3-amine is a heterocyclic compound belonging to the quinoline family, characterized by its methoxy and methyl substituents at specific positions on the quinoline ring. This compound has garnered attention due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. Its unique structure allows for interactions with various biological targets, influencing multiple signaling pathways and enzymatic activities.

Chemical Structure and Properties

  • Molecular Formula : C_11H_12N_2O
  • Molecular Weight : 188.23 g/mol
  • Structural Features :
    • Quinoline core
    • Methoxy group at position 8
    • Methyl group at position 6
    • Amine group at position 3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions can lead to:

  • Inhibition of Enzyme Activities : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for pathogen survival.
  • Modulation of Signaling Pathways : It can interfere with cellular signaling mechanisms, potentially leading to altered cell proliferation or apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various pathogens has been documented:

PathogenActivityReference
Staphylococcus aureusMIC: 15.625–62.5 μM
Escherichia coliModerate activity
Candida albicansEffective against biofilm formation

The compound has shown bactericidal effects, particularly against Gram-positive bacteria, and demonstrates potential in treating infections caused by resistant strains.

Anticancer Potential

Studies have highlighted the anticancer properties of quinoline derivatives, including this compound. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in vivo models.

Case Studies and Research Findings

  • Antimalarial Activity : A study on related quinoline derivatives indicated that compounds similar to this compound exhibited potent antimalarial effects, with IC50 values ranging from 20–4760 ng/mL against different strains of Plasmodium falciparum . This suggests a potential for further development as an antimalarial agent.
  • Broad-Spectrum Antimicrobial Effects : In vitro studies demonstrated that derivatives of quinoline, including the target compound, were effective against both drug-sensitive and drug-resistant strains of bacteria . The presence of specific functional groups was noted to enhance activity against resistant strains.
  • Biofilm Inhibition : Research has shown that this compound can significantly reduce biofilm formation in pathogens like Staphylococcus aureus, indicating its potential use in treating biofilm-associated infections .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

Compound NameStructural FeaturesNotable Activities
8-HydroxyquinolineHydroxyl group at position 8Antimicrobial, anticancer
6-MethylquinolineMethyl group at position 6Precursor for synthesis
8-AminoquinolineAmino group at position 8Antimalarial applications
4-Amino-8-methoxyquinolineAmino group at position 4Potential anti-inflammatory

The distinct substitution pattern of this compound imparts unique chemical and biological properties compared to these compounds, enhancing its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.